![molecular formula C14H15NO4 B5691449 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5691449.png)
2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a chemical compound with potential applications in scientific research. It is a synthetic derivative of coumarin, a natural compound found in many plants.
Mechanism of Action
The mechanism of action of 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is not fully understood. However, it is believed to interact with metal ions by forming a chelate complex, which results in fluorescence. In photodynamic therapy, it is activated by light and produces reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has antioxidant and anti-inflammatory effects. It has been shown to reduce the production of reactive oxygen species and pro-inflammatory cytokines in cells. Additionally, it has been found to protect against oxidative stress-induced cell damage.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide in lab experiments is its ability to selectively detect metal ions. It is also relatively easy to synthesize and purify. However, its fluorescent properties can be affected by pH and other environmental factors, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide. One area of interest is its potential as a photosensitizer for photodynamic therapy. Further studies are needed to optimize its efficacy and minimize side effects. Additionally, its antioxidant and anti-inflammatory properties could be further explored for potential therapeutic applications. Finally, its ability to selectively detect metal ions could be used for environmental monitoring and other applications.
Synthesis Methods
The synthesis of 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves the reaction of coumarin with acetic anhydride and ammonium acetate in the presence of a catalyst such as sulfuric acid. The reaction yields a white crystalline powder that can be purified by recrystallization.
Scientific Research Applications
2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has potential applications in scientific research as a fluorescent probe for detecting metal ions such as copper and iron. It can also be used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been studied for its antioxidant and anti-inflammatory properties.
properties
IUPAC Name |
2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-7-8(2)14(17)19-13-9(3)11(5-4-10(7)13)18-6-12(15)16/h4-5H,6H2,1-3H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYUHTUYLKGOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


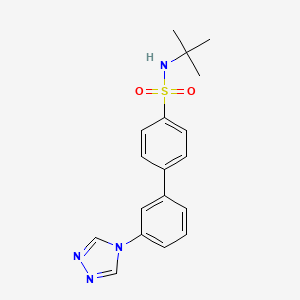
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(5-phenyl-1H-pyrazol-3-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B5691377.png)
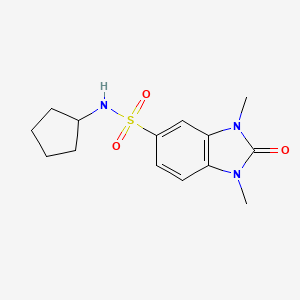
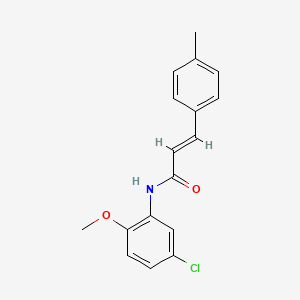
![2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B5691404.png)
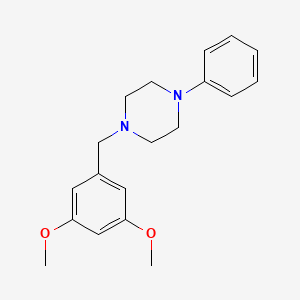
![6-ethyl-5-methyl-N~4~-[4-(piperidin-1-ylcarbonyl)benzyl]pyrimidine-2,4-diamine](/img/structure/B5691419.png)
![ethyl 4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5691425.png)
![N-[rel-(3R,4S)-1-(2-methyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-3-(methylsulfonyl)propanamide hydrochloride](/img/structure/B5691447.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5691448.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5691451.png)
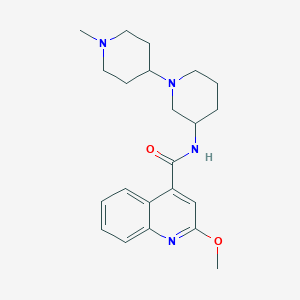
![1-(cyclopentylcarbonyl)-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-4-piperidinecarboxamide](/img/structure/B5691474.png)